molecular formula C16H11BrN2OS B2382061 2-(2-Bromophenyl)iminochromene-3-carbothioamide CAS No. 2415642-06-5

2-(2-Bromophenyl)iminochromene-3-carbothioamide

Cat. No.: B2382061
CAS No.: 2415642-06-5
M. Wt: 359.24
InChI Key: JJGQVNPWPCNEJD-MNDPQUGUSA-N
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Description

2-(2-Bromophenyl)iminochromene-3-carbothioamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of iminochromenes, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)iminochromene-3-carbothioamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting salicylic aldehyde derivatives with malononitrile in the presence of a base, followed by the addition of 2-bromoaniline and thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)iminochromene-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)iminochromene-3-carbothioamide stands out due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with potentially enhanced biological activities. Additionally, the carbothioamide group contributes to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

2-(2-bromophenyl)iminochromene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGQVNPWPCNEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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